

A Head-to-Head Comparison of MPS1 Inhibitors: Empesertib vs. CFI-402257

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Compound of Interest

Compound Name: *Empesertib*

Cat. No.: *B8068678*

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Monopolar spindle 1 (MPS1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for anticancer therapies. This guide provides a detailed, objective comparison of two prominent MPS1 inhibitors, **Empesertib** (BAY1161909) and CFI-402257, summarizing key experimental data to inform research and development decisions.

Mechanism of Action

Both **Empesertib** and CFI-402257 are potent and selective inhibitors of MPS1 kinase.^{[1][2]} By inhibiting MPS1, these small molecules disrupt the spindle assembly checkpoint, leading to premature entry into anaphase, chromosome missegregation, and ultimately, aneuploidy-induced cell death in cancer cells.^{[3][4][5]}

Quantitative Performance Data

The following tables summarize the key in vitro and in vivo performance metrics for **Empesertib** and CFI-402257 based on available experimental data.

Table 1: In Vitro Potency and Selectivity

Parameter	Empesertib (BAY1161909)	CFI-402257	Reference
MPS1/TTK IC50	< 1 nM	1.7 nM	[5][6]
MPS1/TTK Ki	Not explicitly reported	0.09 ± 0.02 nM	[5]
Kinase Selectivity	Inhibited only JNK2 and JNK3 by more than 50% at 1 µM in a panel of 230 kinases.	No significant inhibition of 265 other kinases at 1 µM.	[7][8]

Table 2: Cellular Activity

Cell Line	Empesertib (IC50)	CFI-402257 (GI50)	Reference
HeLa	< 400 nM	Not explicitly reported	[6]
HCT116	Not explicitly reported	15 nM	[9]
Ovarian Cancer Cells	Not explicitly reported	30 nM	[9]
Breast Cancer Cells	Not explicitly reported	160 nM	[9]

Table 3: Pharmacokinetic Properties

Parameter	Empesertib (BAY1161909)	CFI-402257	Reference
Oral Bioavailability	Rat: >70%, Dog: >50%, Human: >60% (Fmax)	Orally active in mouse models.	
Maximum Concentration (Cmax)	Not explicitly reported	1,070 ng/mL (at 6.5 mg/kg in mice)	[7]
Area Under the Curve (AUC0–24h)	Not explicitly reported	3,170 ng·h/mL (at 6.5 mg/kg in mice)	[7]
Elimination Half-life (t1/2)	Not explicitly reported	2-3 hours (in mice)	[7]

Experimental Protocols

MPS1 Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against MPS1.

- Reagents and Materials:
 - Recombinant human MPS1/TTK enzyme
 - Kinase buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)
 - ATP (at a concentration near the Km for MPS1)
 - Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific MPS1 peptide substrate)
 - Test inhibitors (**Empesertib**, CFI-402257) at various concentrations
 - Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ -32P]ATP)
 - 96- or 384-well assay plates

- Procedure:
 1. Prepare serial dilutions of the test inhibitors in DMSO and then dilute further in kinase buffer.
 2. Add the diluted inhibitors to the assay plate wells.
 3. Add the MPS1 enzyme to the wells containing the inhibitors and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
 4. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 5. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
 6. Stop the reaction by adding a stop solution (e.g., EDTA).
 7. Add the detection reagent according to the manufacturer's instructions.
 8. Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
 9. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
 10. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Crystal Violet Method)

This protocol describes a common method to assess the effect of MPS1 inhibitors on cancer cell proliferation.

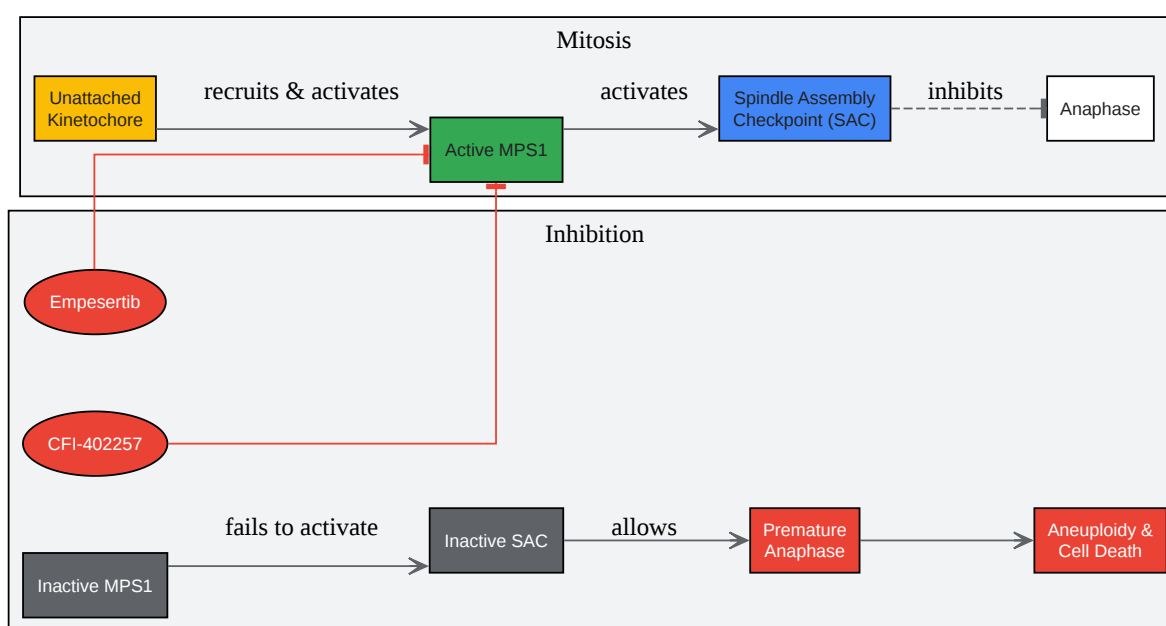
- Reagents and Materials:
 - Cancer cell line of interest (e.g., HeLa, HCT116)
 - Complete cell culture medium
 - Test inhibitors (**Empesertib**, CFI-402257) at various concentrations
 - 96-well cell culture plates

- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
- Solubilization solution (e.g., 10% acetic acid)
- Procedure:
 1. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (e.g., DMSO).
 3. Incubate the cells for a specified period (e.g., 72 hours).
 4. After incubation, gently wash the cells with PBS.
 5. Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.
 6. Wash the fixed cells with water to remove the fixative.
 7. Stain the cells with the crystal violet solution for 20-30 minutes at room temperature.
 8. Wash the plates with water to remove excess stain and allow them to air dry.
 9. Solubilize the bound crystal violet by adding the solubilization solution to each well and incubating on a shaker for 15-20 minutes.
 10. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
 11. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

12. Determine the IC₅₀/GI₅₀ value by plotting the percent viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

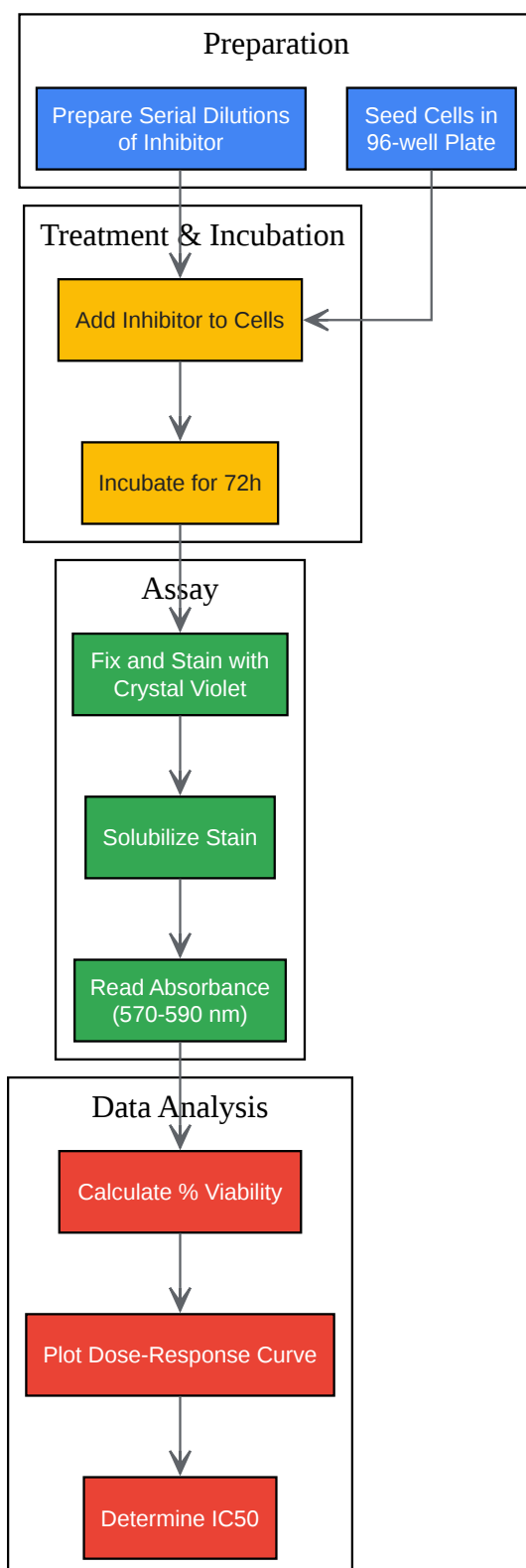
MPS1 Signaling Pathway and Inhibition



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Caption: MPS1 signaling in mitosis and its inhibition.

Experimental Workflow for IC₅₀ Determination



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Caption: Workflow for cell proliferation IC₅₀ determination.

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